3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine
Description
3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention in the fields of medicinal and synthetic chemistry This compound is characterized by its imidazo[1,2-b]pyridazine core, which is a fused bicyclic structure, and the presence of bromine and fluorophenyl substituents
Properties
IUPAC Name |
3-bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFN3/c13-12-11(8-3-5-9(14)6-4-8)16-10-2-1-7-15-17(10)12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEHTCULRMDJRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2N=C1)Br)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine typically involves multistep reactions starting from readily available precursors One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazine core
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-b]pyridazine core.
Coupling Reactions: The fluorophenyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted imidazo[1,2-b]pyridazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound’s unique structure makes it valuable in material science and the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, in the context of its use as a pharmaceutical intermediate, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and the structure of the final pharmaceutical product.
Comparison with Similar Compounds
3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
3-Bromoimidazo[1,2-b]pyridazine: Lacks the fluorophenyl group, which may result in different biological activities and chemical reactivity.
2-Phenylimidazo[1,2-b]pyridazine:
4-Fluoro-2-phenylimidazo[1,2-b]pyridazine: Similar structure but without the bromine atom, leading to variations in reactivity and biological activity.
The uniqueness of 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
